2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine
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Overview
Description
2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine is an organic compound that belongs to the class of benzodithiazoles. This compound features a benzene ring fused with a thiazole ring, which contains both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine typically involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction can be represented as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{RC(O)Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SCR} + \text{HCl} + \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the formation of the desired benzodithiazole ring structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, rubber accelerators, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The thiazole ring can participate in electron transfer reactions, influencing various biochemical pathways. The compound may also act as an enzyme inhibitor or receptor modulator, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A related compound with a similar benzene-thiazole structure but lacking the additional sulfur atom.
Benzimidazole: Contains a benzene ring fused with an imidazole ring, differing in the nitrogen-sulfur composition.
Thiazole: A simpler structure with only the thiazole ring, lacking the fused benzene ring.
Uniqueness
2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H12N2S2 |
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Molecular Weight |
212.3 g/mol |
IUPAC Name |
2-(4-methyl-1,3,2-benzodithiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H12N2S2/c1-7-3-2-4-8-9(7)13-11(12-8)6-5-10/h2-4H,5-6,10H2,1H3 |
InChI Key |
MNQSHLCYDNQPND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SN(S2)CCN |
Origin of Product |
United States |
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